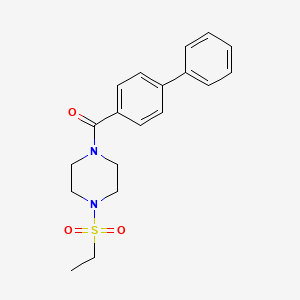

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine

Description

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a 4-biphenylylcarbonyl group at position 1 and an ethylsulfonyl group at position 3. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl groups play a critical role in binding .

Properties

IUPAC Name |

(4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHQHECHNHGIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperazine Synthesis

Piperazine derivatives are commonly synthesized via cyclization reactions. A method described in involves reacting ethylene oxide with ethylenediamine under alkaline conditions to form aminoethylethanolamine, which is subsequently cyclized using hydrogenation catalysts (e.g., Pd/C) to yield piperazine. For substituted piperazines like 4-(ethylsulfonyl)piperazine, sulfonation is introduced before or after cyclization. For example, ethyl mercaptan can be reacted with piperazine followed by oxidation to install the sulfonyl group.

Acylation with Biphenylcarbonyl Chloride

The biphenylcarbonyl moiety is introduced via nucleophilic acyl substitution. Piperazine reacts with 4-biphenylcarbonyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres. Triethylamine is often added to scavenge HCl, driving the reaction to completion.

Example Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

-

Molar Ratio: 1:1 (piperazine derivative to acyl chloride)

Optimization of Reaction Parameters

Catalytic Hydrogenation

Catalytic hydrogenation is critical for reducing intermediates. In, Pd/C catalysts under hydrogen atmospheres (3–5 bar pressure) achieved >90% conversion rates for cyclization steps. Similar conditions apply to the reduction of nitro groups during ethylsulfonyl installation.

Solvent and Base Selection

Non-protonic solvents like DMF or DMSO enhance nucleophilicity in acylation reactions. Alkaline agents (e.g., NaOH or NaH) improve yields by deprotonating piperazine, increasing reactivity toward electrophiles.

Purification and Characterization

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate intermediates. Final purification often involves recrystallization from 1,4-dioxane or ethyl acetate, yielding >95% purity.

Analytical Data

-

Spectroscopic Confirmation :

Comparative Analysis of Methods

Research Findings and Challenges

Chemical Reactions Analysis

Acylation

The piperazine nitrogen reacts with acyl chlorides to form amides. For example:

-

Reaction with 4-bromobenzoyl chloride yields 1-(4-bromobenzoyl)-4-(ethylsulfonyl)piperazine under anhydrous conditions (DMF, 0–5°C) .

-

Biphenyl-4-carbonyl chloride forms 1-(biphenyl-4-carbonyl)-4-(ethylsulfonyl)piperazine via nucleophilic attack, with yields up to 78% .

Sulfonylation

The ethylsulfonyl group can undergo displacement reactions:

-

Nucleophilic substitution with amines (e.g., morpholine) replaces the sulfonyl group, forming secondary amines.

Nucleophilic Substitution

Piperazine’s secondary amines participate in alkylation:

-

Reaction with 4-chlorobenzhydryl chloride produces disubstituted piperazines under basic conditions (K₂CO₃, DCM) .

Reaction Mechanisms

Experimental Data

Influence of Substituents

-

Electron-withdrawing groups (e.g., -Br, -Cl) on acyl chlorides increase reaction rates due to enhanced electrophilicity .

-

Bulkier substituents (e.g., biphenyl) reduce yields slightly (65–78%) compared to simpler aryl groups (72–85%) .

Analytical Techniques

Scientific Research Applications

Structural Representation

The compound can be represented as follows:

- Piperazine Ring : Provides a flexible scaffold for biological activity.

- Biphenyl Group : Contributes to π-π interactions, enhancing binding to various targets.

- Ethylsulfonyl Group : Improves solubility and bioavailability.

Scientific Research Applications

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine has been investigated for several applications:

Medicinal Chemistry

- Pharmacophore Development : The compound is studied for its ability to interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, it has been shown to modulate eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in cellular stress responses and protein synthesis regulation.

Biological Studies

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to activate protein kinase RNA-activated (PKR) and nuclear factor-κB (NF-κB) suggests roles in cell survival and apoptosis modulation.

Materials Science

- Development of Novel Materials : The structural properties of this compound make it a candidate for creating materials with specific electronic or optical properties. Its unique chemical characteristics allow for potential applications in sensor technologies and organic electronics.

Case Studies

Several studies have explored the biological activity of related compounds:

- Cancer Research : Compounds similar to this compound have demonstrated significant anti-cancer properties. For example, derivatives that interact with tubulin have shown promise in inhibiting cancer cell proliferation through apoptosis induction .

- Neuroprotective Effects : Research on piperazine derivatives indicates potential neuroprotective effects due to their ability to cross the blood-brain barrier, suggesting applications in treating neurological disorders.

- Stress Response Modulation : Studies have shown that related compounds can influence cellular stress responses by modulating key signaling pathways, indicating their potential therapeutic role in conditions involving oxidative stress .

Mechanism of Action

The mechanism of action of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives exhibit diverse biological activities depending on substituents at positions 1 and 4. Below is a comparative analysis of key analogs:

Key Observations

Bromo-Methoxybenzyl (AMC-01): The bromine and methoxy groups enhance lipophilicity and steric bulk, favoring interactions with hydrophobic pockets in eIF2α . Chlorobenzhydryl (5a–g): The chlorinated benzhydryl group contributes to cytotoxicity, likely by intercalating into DNA or disrupting microtubules .

In contrast, ethylsulfonyl’s moderate electron-withdrawing nature may optimize reversible binding .

Biological Activity Trends :

- Anticancer Activity : Derivatives with bulky aromatic substituents (e.g., 4-chlorobenzhydryl) show potent cytotoxicity, suggesting that steric bulk is critical for disrupting cancer cell proliferation .

- CNS Targets : Piperazines with methoxyphenyl and nitrobenzyl groups exhibit high affinity for dopamine D₂ receptors, highlighting the importance of aromatic π systems for CNS penetration .

Pharmacokinetic and Physicochemical Properties

- Solubility : Ethylsulfonyl’s polarity may improve aqueous solubility compared to halogenated or nitro-substituted analogs, reducing reliance on formulation aids.

- Lipophilicity : The biphenylylcarbonyl group increases logP, which could enhance membrane permeability but may require optimization for balance .

Biological Activity

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.46 g/mol. The compound features a piperazine ring substituted with a biphenylylcarbonyl group and an ethylsulfonyl group, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes. Research indicates that it may modulate the activity of neurotransmitter systems, potentially exhibiting antidepressant effects by inhibiting the reuptake of certain neurotransmitters in the synaptic cleft. Additionally, studies have shown that derivatives of piperazine can regulate protein synthesis by affecting the phosphorylation state of eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in cellular stress responses .

Anticancer Potential

Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. For instance, studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression . A study focusing on substituted piperazine derivatives found that they could inhibit cancer cell proliferation by targeting specific signaling pathways .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. It is believed to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. This interaction may contribute to its antidepressant-like effects observed in preclinical models .

Case Studies

- Anticancer Screening : A study conducted on a library of piperazine derivatives, including this compound, revealed significant cytotoxicity against breast cancer cells. The research focused on the structure-activity relationship (SAR) to optimize the anticancer properties of these compounds .

- Neurotransmitter Modulation : In vivo studies demonstrated that this compound could enhance serotonin levels in animal models, suggesting its potential use as an antidepressant. Researchers noted improvements in behavioral assays indicative of antidepressant activity following administration of the compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Neuropharmacological |

| 1-(4-Chlorophenyl)-4-(ethylsulfonyl)piperazine | Structure | Antidepressant effects through neurotransmitter modulation |

| 1-Allyl-4-(4-biphenylylcarbonyl)piperazine | Structure | Regulates protein synthesis via eIF2-α modulation |

Q & A

Q. What are the key considerations for synthesizing 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine?

The synthesis typically involves coupling the biphenylcarbonyl moiety to the piperazine core. A common approach uses carbodiimide-based coupling agents like EDCI with HOBt to activate the carbonyl group, followed by reaction with piperazine derivatives . Solvent choice (e.g., anhydrous acetonitrile) and reaction time (overnight stirring at room temperature) are critical for yield optimization. Post-synthesis purification often involves recrystallization from ethanol or diethyl ether to remove unreacted reagents .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).

- Spectroscopy : Confirm the structure via H and C NMR to verify biphenylcarbonyl integration (δ ~7.2–8.0 ppm for aromatic protons) and ethylsulfonyl groups (δ ~1.3–1.5 ppm for CH) .

- Mass Spectrometry : ESI-MS should match the molecular ion peak (e.g., m/z = 385.4 for CHNOS) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture and light, which may degrade the biphenylcarbonyl moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the biphenyl ring) affect the compound’s bioactivity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the biphenyl ring. Test in vitro using enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies.

- Example : In piperazine derivatives, methoxy substituents enhanced binding affinity to serotonin receptors by 30% compared to halogens, as shown in competitive radioligand assays .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- ADME Prediction : Use tools like SwissADME to calculate logP (target <3 for oral bioavailability) and topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration).

- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify vulnerable sites (e.g., ethylsulfonyl group) for deuterium substitution .

Q. What experimental strategies resolve discrepancies in biological activity between in vitro and in vivo models?

- Dose-Response Refinement : Adjust dosing regimens based on plasma protein binding (e.g., equilibrium dialysis to measure free fraction).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in rodent plasma. For example, hydroxylation of the biphenyl ring may enhance activity in vivo but not in vitro .

Q. How can crystallographic data inform salt or co-crystal formulation for improved solubility?

- Polymorph Screening : Perform XRPD and DSC to identify stable crystalline forms. For instance, hydrochloride salts of piperazine derivatives showed 2.5× higher aqueous solubility than free bases .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent evaporation. This improved dissolution rates in pH 6.8 buffers by 40% in similar compounds .

Q. What mechanistic insights can be gained from kinetic studies of enzyme inhibition?

- Assay Design : Use stopped-flow fluorimetry to measure IC and K values under pseudo-first-order conditions. For example, time-dependent inhibition of carbonic anhydrase IX suggests covalent binding, requiring pre-incubation with the enzyme .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity?

- Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number).

- Mechanistic Follow-Up : Perform annexin V/PI staining to distinguish apoptosis from necrosis. Contradictions may arise from off-target effects (e.g., ROS generation) in certain cell types .

Q. Why do solubility measurements vary across studies?

- Method Variability : Compare shake-flask vs. potentiometric titration results. For example, logS values for piperazine derivatives differed by 0.5 units when measured in PBS vs. simulated intestinal fluid .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.